7-[3,5-Di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid
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Overview
Description
The compound 7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid is a synthetic organic molecule characterized by its complex structure, which includes tert-butyl groups, a difluoro-ethoxy substituent, and a trienoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid typically involves multiple steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of tert-butyl groups and the difluoro-ethoxy substituent onto a phenyl ring. This can be achieved through Friedel-Crafts alkylation and subsequent etherification reactions.
Construction of the Trienoic Acid Moiety: The trienoic acid structure is synthesized through a series of aldol condensations and dehydration reactions, leading to the formation of the conjugated triene system.
Coupling of the Phenyl and Trienoic Acid Fragments: The final step involves coupling the substituted phenyl ring with the trienoic acid moiety, typically through a Heck or Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trienoic acid moiety, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the double bonds in the trienoic acid moiety, resulting in the formation of saturated or partially saturated derivatives.
Substitution: The difluoro-ethoxy group can be a site for nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated or partially saturated trienoic acid derivatives.
Substitution: Compounds with modified ether groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the difluoro-ethoxy group can enhance the compound’s binding affinity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives may be investigated for their potential therapeutic properties. The trienoic acid moiety is known to exhibit anti-inflammatory and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique structural features can impart desirable properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid involves its interaction with specific molecular targets. The difluoro-ethoxy group can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The trienoic acid moiety can interact with cellular signaling pathways, modulating processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: This compound shares the tert-butyl groups and phenyl ring but lacks the trienoic acid moiety.
4,4’-Di-tert-butyl-2,2’-bipyridyl: Similar in having tert-butyl groups but differs in the bipyridyl structure.
3,5-Di-tert-butylbenzoic acid: Contains the tert-butyl groups and a carboxylic acid but lacks the difluoro-ethoxy and trienoic acid features.
Uniqueness
The uniqueness of 7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid lies in its combination of structural features, including the difluoro-ethoxy group, the tert-butyl groups, and the trienoic acid moiety. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
331248-11-4 |
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Molecular Formula |
C25H34F2O3 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C25H34F2O3/c1-16(12-22(28)29)10-9-11-17(2)19-13-18(24(3,4)5)14-20(25(6,7)8)23(19)30-15-21(26)27/h9-14,21H,15H2,1-8H3,(H,28,29) |
InChI Key |
BHIBZAZKKARFIM-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F |
Origin of Product |
United States |
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